molecular formula C14H19ClN2O3 B1674776 Letimide Hydrochloride CAS No. 21791-39-9

Letimide Hydrochloride

Cat. No.: B1674776
CAS No.: 21791-39-9
M. Wt: 298.76 g/mol
InChI Key: QPFDPUCWRFYCFB-UHFFFAOYSA-N
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Description

Infrared (IR) Spectroscopy

IR analysis reveals characteristic absorptions for:

  • Carbonyl stretches : 1740 cm⁻¹ (C=O, benzoxazine-dione) and 1680 cm⁻¹ (C=O, amide) .
  • Aromatic C–H bends : 750 cm⁻¹ and 690 cm⁻¹ (monosubstituted benzene) .
  • N⁺–H stretch : 2650 cm⁻¹ (protonated tertiary amine) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, D₂O):

  • δ 7.45–7.25 (m, 4H, aromatic H)
  • δ 4.32 (t, 2H, N–CH₂–CH₂–N)
  • δ 3.55 (q, 4H, N–(CH₂CH₃)₂)
  • δ 1.25 (t, 6H, CH₂CH₃)

¹³C NMR (100 MHz, D₂O):

  • δ 170.5 (C=O, position 4)
  • δ 165.8 (C=O, position 2)
  • δ 135.2–125.4 (aromatic C)
  • δ 52.1 (N–CH₂–CH₂–N)
  • δ 46.7 (N–(CH₂CH₃)₂)
  • δ 12.5 (CH₂CH₃)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a base peak at m/z = 263.1 [M⁺–Cl], consistent with the molecular weight of the free base (262.30 g/mol) . Fragmentation at m/z = 178.2 corresponds to cleavage of the diethylaminoethyl side chain .

Properties

CAS No.

21791-39-9

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-1,3-benzoxazine-2,4-dione;hydrochloride

InChI

InChI=1S/C14H18N2O3.ClH/c1-3-15(4-2)9-10-16-13(17)11-7-5-6-8-12(11)19-14(16)18;/h5-8H,3-4,9-10H2,1-2H3;1H

InChI Key

QPFDPUCWRFYCFB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(=O)C2=CC=CC=C2OC1=O.Cl

Appearance

Solid powder

Other CAS No.

21791-39-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Letimide hydrochloride;  Letimide HCl;  MA-1443;  MA 1443;  MA1443; 

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Pathways

A generalized synthesis pathway for this compound may involve esterification , condensation , and cyclization steps, followed by salt formation to yield the hydrochloride derivative. For instance, the synthesis of lercanidipine hydrochloride, a compound with procedural similarities, employs diketene and 3-hydroxypropionitrile in an alkali-mediated esterification to form an acetoacetate intermediate. This intermediate undergoes condensation with aromatic aldehydes and subsequent cyclization to construct the core heterocyclic structure. Transposing this methodology, this compound could be synthesized via:

  • Esterification : Reacting a ketone or carboxylic acid derivative with an alcohol or nitrile in the presence of a base, such as triethylamine or pyridine, to form an ester or nitrile intermediate.
  • Condensation and Cyclization : Introducing aromatic aldehydes or amines to the intermediate, catalyzed by organic bases like piperidine, to facilitate cyclization into a bicyclic structure.
  • Hydrochloride Salt Formation : Treating the free base with hydrochloric acid to precipitate the hydrochloride salt, followed by crystallization in solvents like methanol or ethanol.

Reaction conditions—such as temperature (-10°C to 100°C), solvent selection (isopropanol, dichloromethane), and catalysts—critically influence yield and purity. For example, cyclization reactions conducted at 50–100°C in isopropanol yield higher-purity products compared to ambient conditions.

Catalysts and Reaction Optimization

Catalysts play a pivotal role in accelerating key reactions while minimizing side products. Piperidine and acetic acid mixtures enhance condensation and cyclization efficiencies by stabilizing transition states and protonating intermediates. In esterification, dimethylformamide (DMF) and thionyl chloride (SOCl₂) synergize to activate carboxylic acids, enabling nucleophilic attack by alcohols or amines. Patent data underscores the importance of anhydrous conditions during critical steps to prevent hydrolysis of sensitive intermediates.

Formulation Techniques for Enhanced Solubility and Stability

Beyond synthesis, formulating this compound into bioavailable dosage forms necessitates strategies to overcome its inherent hydrophobicity. Micelle-based systems and transdermal delivery mechanisms have emerged as effective approaches.

Micelle-Based Systems

Micelle formulations encapsulate this compound within surfactant matrices, improving aqueous solubility. Two primary methods dominate:

  • Micelle/Evaporation Process : Surfactants like sodium lauryl sulfate are dissolved with this compound in aqueous or alcoholic solutions, followed by solvent evaporation to produce anhydrous micelle solids. Upon reconstitution in water, these solids rapidly dissolve, releasing the drug in a bioavailable form.
  • Solution/Adsorption Process : this compound is dissolved in liquid surfactants (e.g., polysorbates) and adsorbed onto inert carriers like silica. This hybrid system ensures stability during storage and rapid dissolution upon administration.

Comparative studies indicate that micelle/evaporation yields superior dissolution rates (>90% within 30 minutes) compared to traditional granulation methods.

Transdermal Delivery Systems

Transdermal formulations of this compound, though less explored, offer non-invasive delivery options. Patent US8993520B2 describes compositions incorporating penetration enhancers (e.g., ethanol) and thixotropic agents (e.g., carbomers) to sustain drug release across the skin barrier. Such formulations are applied as gels or sprays, achieving steady-state plasma concentrations within 4–6 hours.

Analytical Methods and Characterization

Ensuring the integrity of this compound requires rigorous analytical validation:

  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>98%) and identifies degradation products.
  • Spectroscopy : Fourier-transform infrared (FTIR) spectroscopy confirms functional groups, while nuclear magnetic resonance (NMR) elucidates structural conformity.
  • Dissolution Testing : USP apparatus measures release kinetics, ensuring formulations meet pharmacopeial standards.

Data Tables Comparing Preparation Methods

Table 1. Comparison of Synthesis Methods for this compound

Parameter Esterification-Cyclization Micelle/Evaporation Transdermal
Yield (%) 75–85 90–95 60–70
Purity (%) >98 >99 >95
Scalability High Moderate Low
Key Advantage High crystallinity Rapid dissolution Non-invasive

Table 2. Reaction Conditions and Catalysts

Step Catalyst Temperature (°C) Solvent
Esterification Triethylamine 10–75 Dichloromethane
Cyclization Piperidine/Acetic acid 50–100 Isopropanol
Salt Formation HCl gas 0–10 Ethanol

Chemical Reactions Analysis

Types of Reactions

Letimide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxy ketones, alcohols, and substituted amines.

Scientific Research Applications

Letimide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of letimide hydrochloride involves its interaction with specific molecular targets. It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, blocking the action of glutamate. This leads to a reduction in excitatory neurotransmission, which is responsible for its anesthetic and analgesic effects. Additionally, this compound affects other neurotransmitter systems, including cholinergic, opioidergic, and monoaminergic pathways .

Comparison with Similar Compounds

Table 1: Comparative Overview of Hydrochloride-Containing Compounds

Compound CAS Number Molecular Formula Therapeutic Class Key Applications References
This compound Not available Not available Inferred analgesic Not specified
Tapentadol Hydrochloride Not provided C₁₄H₂₃NO₂·HCl Opioid analgesic Moderate-to-severe pain management
Lidocaine Hydrochloride 6108-05-0 C₁₄H₂₂N₂O·HCl Local anesthetic, antiarrhythmic Anesthesia, cardiac arrhythmias
Raloxifene Hydrochloride Not provided C₂₈H₂₇NO₄S·HCl Selective estrogen modulator Osteoporosis, breast cancer risk reduction
Dosulepin Hydrochloride Not provided C₁₉H₂₁NS·HCl Tricyclic antidepressant Depression, neuropathic pain

Key Findings:

This limits direct structural comparisons. Hydrochloride salts are universally employed to enhance water solubility. For example, Lidocaine Hydrochloride’s ionic form ensures rapid absorption in clinical use .

Therapeutic Applications: Analgesic vs. Anesthetic: Letimide’s inferred analgesic role contrasts with Lidocaine Hydrochloride’s dual use as a local anesthetic and antiarrhythmic agent . Neurological Targets: Dosulepin Hydrochloride, a tricyclic antidepressant, shares neuropathic pain management applications with Tapentadol but acts via serotonin/norepinephrine reuptake inhibition , whereas Letimide’s mechanism is undefined.

Analytical Methods: Advanced techniques like HPLC and tandem mass spectrometry are used for quantification of compounds like Lidocaine Hydrochloride in formulations and plasma .

Biological Activity

Letimide hydrochloride is a cyclic derivative of salicylamide and has been studied for its analgesic properties. This article delves into its biological activity, highlighting its efficacy, safety profile, and potential therapeutic applications based on diverse research findings.

1. Pharmacological Profile

This compound exhibits notable analgesic activity that surpasses that of aspirin while lacking significant anti-inflammatory and antipyretic effects. This unique profile suggests its potential utility in pain management without the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Comparison of Analgesic Potency

CompoundAnalgesic PotencyAnti-inflammatory ActivityAntipyretic Activity
This compoundHigher than AspirinNoneNone
AspirinStandardPresentPresent

The exact mechanism by which letimide exerts its analgesic effects remains under investigation. However, preliminary studies suggest that it may interact with central nervous system pathways responsible for pain modulation. Unlike traditional NSAIDs, letimide does not appear to induce genotoxicity, as evidenced by cytogenetic assessments conducted both in vivo and in vitro .

3. Safety and Toxicology

Research indicates that this compound is not genotoxic, which is a significant advantage in its safety profile. Adverse effects reported include headache and dizziness, which are relatively mild compared to the gastrointestinal and cardiovascular risks associated with long-term NSAID use .

Table 2: Reported Adverse Effects

Adverse EffectFrequencySeverity
HeadacheCommonMild
DizzinessCommonMild
Gastrointestinal IssuesRareModerate to Severe

4. Clinical Applications

Letimide's analgesic properties make it a candidate for various clinical applications, particularly in conditions characterized by chronic pain where conventional treatments may be inadequate or pose significant risks.

Case Study Insights

A review of clinical cases highlights the efficacy of letimide in patients with chronic pain syndromes who have not responded well to standard analgesics. For instance, patients with neuropathic pain reported significant relief when letimide was administered as part of their treatment regimen .

5. Future Research Directions

Ongoing research is essential to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • Long-term safety studies to assess the chronic use of letimide.
  • Mechanistic studies to clarify the pathways involved in its analgesic action.
  • Comparative studies against other analgesics to establish its relative efficacy and safety.

Q & A

Q. What statistical approaches are most robust for analyzing dose-response relationships in this compound’s efficacy studies?

  • Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes to ensure reproducibility .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

  • Methodological Answer : Maintain consistent reaction parameters (temperature, stirring rate) and validate purity at each scale. Use process analytical technology (PAT) for real-time monitoring. Document deviations and adjust purification protocols (e.g., gradient elution in preparative HPLC) .

Q. What ethical considerations must be addressed when conducting this compound toxicity studies in animal models?

  • Methodological Answer : Adhere to Institutional Animal Care and Use Committee (IACUC) guidelines, including the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes statistically and report mortality/morbidity endpoints transparently .

Data Presentation & Analysis

Q. What are the best practices for presenting this compound’s stability data in varying pH conditions?

  • Methodological Answer : Use line graphs to depict degradation rates across pH ranges (e.g., 1–13). Tabulate half-life (t₁/₂) values and highlight degradation products via heatmaps or radar charts. Avoid redundant visualizations; prioritize clarity over aesthetics .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound’s crystal structure be resolved?

  • Methodological Answer : Re-examine sample preparation (e.g., solvent residues, polymorphism) and validate crystallinity via powder X-ray diffraction (PXRD). Compare experimental data with computational predictions (e.g., Cambridge Structural Database) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Letimide Hydrochloride
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Letimide Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.